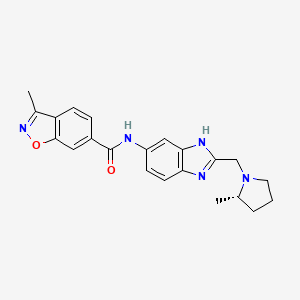
Eleven-Nineteen-Leukemia Protein IN-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Eleven-Nineteen-Leukemia Protein IN-2 is a human YEATS domain-containing protein that functions as a transcriptional coactivator. It is essential for the proliferation of acute myeloid leukemia (AML) cells that harbor oncogenic multiple lineage leukemia rearrangements . This protein plays a significant role in gene expression regulation and has been identified as a critical dependency in AML .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Eleven-Nineteen-Leukemia Protein IN-2 involves the use of small molecule inhibitors that display significant and specific inhibitory effects against the ENL YEATS domain . The synthetic routes typically involve the modification of benzimidazole amide derivatives, resulting in compounds with high metabolic stability and strong anti-proliferation ability on leukemia cell lines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the development of a novel NanoBRET system allows for the analysis of cellular permeability, potency, selectivity, and stability of synthesized ENL inhibitors, which can be prioritized for further characterizations .
化学反応の分析
Types of Reactions
Eleven-Nineteen-Leukemia Protein IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired outcome and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions are typically modified versions of the original compound, with changes in functional groups or overall structure .
科学的研究の応用
Eleven-Nineteen-Leukemia Protein IN-2 has a wide range of scientific research applications, including:
作用機序
The mechanism of action of Eleven-Nineteen-Leukemia Protein IN-2 involves its interaction with acylated histones through its YEATS domain. This interaction displaces ENL from chromatin, leading to the suppression of key oncogenic gene expression programs . The molecular targets and pathways involved include the recruitment of histone methyltransferase DOT1L and the super elongation complex, which promote downstream target gene transcription .
類似化合物との比較
Similar Compounds
Mixed Lineage Leukemia Protein: Another protein involved in gene rearrangements associated with AML.
YEATS2: A member of the YEATS family of proteins that also recognizes histone acetylation.
GAS41: Another YEATS domain-containing protein involved in gene expression regulation.
Uniqueness
Eleven-Nineteen-Leukemia Protein IN-2 is unique in its specific interaction with acylated histones and its critical role in the proliferation of AML cells. Its ability to displace ENL from chromatin and suppress oncogenic gene expression programs makes it a promising target for therapeutic development .
特性
分子式 |
C22H23N5O2 |
|---|---|
分子量 |
389.4 g/mol |
IUPAC名 |
3-methyl-N-[2-[[(2S)-2-methylpyrrolidin-1-yl]methyl]-3H-benzimidazol-5-yl]-1,2-benzoxazole-6-carboxamide |
InChI |
InChI=1S/C22H23N5O2/c1-13-4-3-9-27(13)12-21-24-18-8-6-16(11-19(18)25-21)23-22(28)15-5-7-17-14(2)26-29-20(17)10-15/h5-8,10-11,13H,3-4,9,12H2,1-2H3,(H,23,28)(H,24,25)/t13-/m0/s1 |
InChIキー |
YTSAMYRPQGZLFD-ZDUSSCGKSA-N |
異性体SMILES |
C[C@H]1CCCN1CC2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC5=C(C=C4)C(=NO5)C |
正規SMILES |
CC1CCCN1CC2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC5=C(C=C4)C(=NO5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


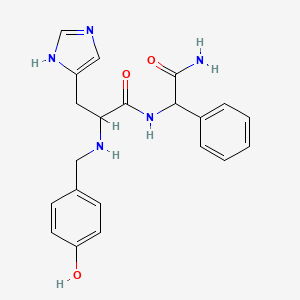
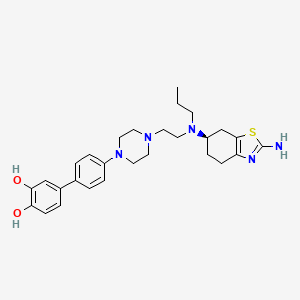
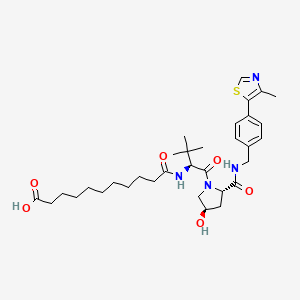
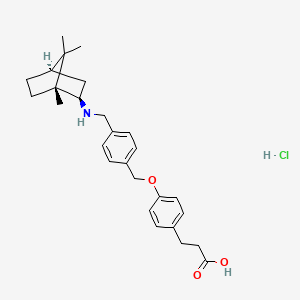
![2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetic acid](/img/structure/B12407299.png)
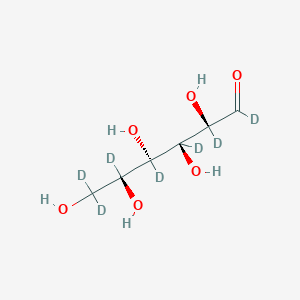
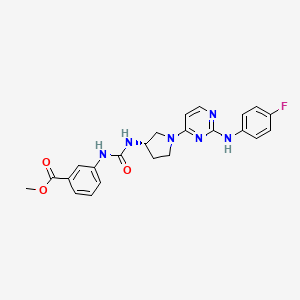
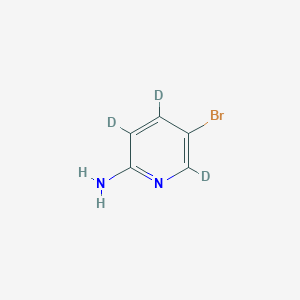
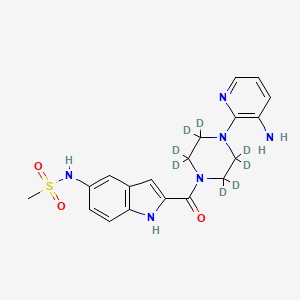
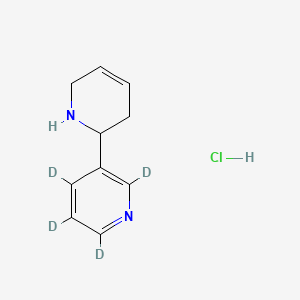
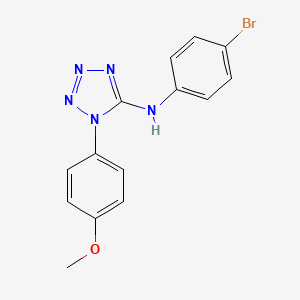

![1-[(2R,5R)-5-[(dimethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12407341.png)

